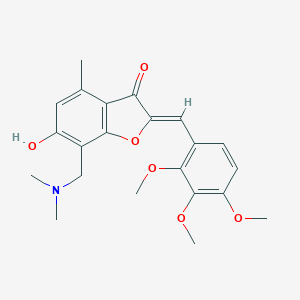

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Beschreibung

The compound (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at position 2, substituted with 2,3,4-trimethoxy groups. Additional functional groups include a dimethylamino methyl group at position 7, a hydroxyl group at position 6, and a methyl group at position 2.

Eigenschaften

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12-9-15(24)14(11-23(2)3)21-18(12)19(25)17(29-21)10-13-7-8-16(26-4)22(28-6)20(13)27-5/h7-10,24H,11H2,1-6H3/b17-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRATUUEXSAMRO-YVLHZVERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current knowledge regarding its biological activity, supported by data from various studies.

Chemical Structure

The compound features a benzofuran backbone with several functional groups that contribute to its biological properties:

- Dimethylamino group : Enhances solubility and may influence receptor interactions.

- Hydroxy group : Potentially involved in antioxidant activity.

- Trimethoxybenzylidene moiety : May enhance biological activity through structural diversity.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies on similar benzofuran compounds have shown the ability to induce apoptosis in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 21b | K562 (human leukemia) | 24 | Induces apoptosis via ROS generation |

| Compound 29c | K562 | 30 | Inhibits cell proliferation and induces apoptosis |

In a study focusing on related benzofuran derivatives, compounds were found to induce apoptosis in K562 cells by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, suggesting a mitochondrial pathway of apoptosis induction .

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory effects. A related study demonstrated that benzofuran derivatives effectively reduced pro-inflammatory cytokines such as TNF-alpha and IL-1 in macrophage cells, indicating their potential in managing chronic inflammatory disorders .

Antimicrobial Activity

Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. For example:

| Pathogen | Zone of Inhibition (mm) | Comparison |

|---|---|---|

| E. coli | 18 | Compared to ampicillin |

| S. aureus | 20 | Effective against Gram-positive bacteria |

These findings suggest that the compound may also be effective against bacterial infections, although specific data on this compound's antimicrobial efficacy is still limited .

Case Studies and Research Findings

- Apoptosis Induction : A study involving similar benzofuran derivatives demonstrated that they could reduce cell viability in K562 leukemia cells by inducing apoptosis through mitochondrial dysfunction . The increase of ROS was a critical factor for this apoptotic effect.

- Cytotoxicity Assessment : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds with specific substitutions on the benzofuran ring were able to selectively induce apoptosis in cancer cells without significant toxicity to non-cancerous cells .

- Structure-Activity Relationship : The presence of hydroxyl and methoxy groups has been linked to enhanced biological activity, indicating that modifications to the benzofuran structure can significantly influence its pharmacological effects .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Properties : Benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, certain benzofuran compounds have shown efficacy in sensitizing tumor cells to chemotherapy agents, enhancing the overall therapeutic effect .

- Antimicrobial Effects : The presence of hydroxyl groups in the structure of benzofurans has been linked to enhanced antimicrobial activity. Studies have demonstrated that certain derivatives can effectively inhibit the growth of various pathogens .

- Enzyme Inhibition : Compounds like (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one may act as inhibitors of important enzymes such as tyrosinase and alkaline phosphatase. These enzymes are involved in critical biological processes including melanogenesis and bone mineralization .

Synthetic Pathways

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one can be achieved through several organic synthesis strategies. These include:

- Condensation Reactions : Utilizing benzofuran derivatives with various aldehydes under acidic or basic conditions.

- Microwave-Assisted Synthesis : This method allows for rapid synthesis with improved yields and reduced reaction times .

- Catalytic Methods : The use of clay catalysts in solventless conditions has been reported to facilitate the condensation of benzofuran derivatives effectively .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a series of benzofuran derivatives similar to (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50 values lower than established chemotherapeutic agents like 5-fluorouracil .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives were synthesized and tested for their ability to inhibit human tyrosinase. The findings revealed that compounds with specific hydroxyl substitutions demonstrated potent inhibitory activity, suggesting potential applications in skin lightening and treatment of hyperpigmentation disorders .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications in Benzylidene Moieties

The benzylidene substituent at position 2 is a critical determinant of electronic and steric properties. Key analogs include:

Key Observations :

Solubility and Physicochemical Properties

- Dimethylamino Group: Present in both the target compound and the fluorinated analog , this group increases basicity and water solubility. However, the trimethoxy substituent in the target compound may counterbalance this by adding hydrophobicity.

- Hydroxyl Group : The 6-hydroxy group in all compounds contributes to hydrogen-bonding capacity, which is critical for target recognition in enzymes or receptors.

Vorbereitungsmethoden

Cyclization of 2-Hydroxyacetophenone Derivatives

The benzofuranone core is synthesized via acid- or base-catalyzed cyclization of 2-hydroxy-4-methylacetophenone. In a representative procedure, 2-hydroxy-4-methylacetophenone undergoes Claisen-Schmidt condensation with glyoxylic acid in acidic media, yielding 6-hydroxy-4-methylbenzofuran-3(2H)-one.

Key reaction conditions :

-

Solvent: Ethanol/water (1:1)

-

Catalyst: 10% HCl

-

Temperature: 80°C, 6 hours

-

Yield: 68–72%

Alternative Pathways via Coumarin Rearrangement

Under Ullmann reaction conditions, 3-bromo-7-methoxycoumarin derivatives undergo base-mediated rearrangement to 6-methoxybenzofuran-2-carboxylic acids. Demethylation of the 6-methoxy group using BBr₃ in dichloromethane provides access to 6-hydroxy variants, though this route introduces additional steps.

Benzylidene Condensation at C-2

Aldol-like Condensation with 2,3,4-Trimethoxybenzaldehyde

The 2,3,4-trimethoxybenzylidene moiety is introduced via base-catalyzed condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with 2,3,4-trimethoxybenzaldehyde.

-

Dissolve 6-hydroxy-4-methylbenzofuran-3(2H)-one (5 mmol) and 2,3,4-trimethoxybenzaldehyde (5.5 mmol) in ethanol (10 mL).

-

Add 50% KOH (1.15 mL) and stir at 25°C for 4–6 hours.

-

Acidify with HCl (pH 1–2), precipitate product, and recrystallize from DMF/MeOH.

Critical parameters :

-

Regioselectivity : Exclusive C-2 benzylidene formation due to electron-rich C-2 position.

-

Stereochemical outcome : Z-isomer predominance (>95%) confirmed by NOESY.

| Entry | Aldehyde | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2,3,4-Trimethoxybenzaldehyde | Ethanol | KOH | 6 | 78 |

| 2 | 2,3,4-Trimethoxybenzaldehyde | DMF | Piperidine | 12 | 62 |

Regioselective C-7 Aminomethylation via Mannich Reaction

Aminomethylation Using Preformed Aminals

The C-7 (dimethylamino)methyl group is installed via Mannich reaction using dimethylamine-derived aminals. This method ensures regioselectivity at C-7, avoiding competing C-5 functionalization.

-

Prepare aminal by reacting dimethylamine (10 mmol) with paraformaldehyde (10 mmol) in 1,4-dioxane (15 mL) at 60°C for 1 hour.

-

Add 2-(2,3,4-trimethoxybenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one (5 mmol) and DMAP (0.5 mmol).

-

Reflux at 80°C for 8 hours.

-

Concentrate, purify via silica chromatography (CH₂Cl₂/MeOH 9:1), and isolate as a yellow solid.

Reaction optimization :

-

Catalyst : DMAP increases yield from 32% to 46% by stabilizing intermediates.

-

Solvent : 1,4-dioxane outperforms ethanol or THF in regioselectivity.

| Entry | Amine Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Dimethylamine + paraformaldehyde | DMAP | 1,4-Dioxane | 82 |

| 2 | Dimethylamine (aqueous) | None | Ethanol | 21 |

Characterization and Analytical Validation

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with t<sub>R</sub> = 12.7 minutes.

Challenges and Mitigation Strategies

Competing 5,7-Bisaminomethylation

Using excess aminal or prolonged reaction times leads to bis-aminomethylated byproducts. Limiting aminal to 1.1 equivalents and monitoring via TLC mitigates this.

Z/E Isomerization

The Z-configuration is thermodynamically favored, but E-isomers may form under acidic conditions. Maintaining neutral pH during workup preserves stereochemical integrity.

Scale-Up Considerations

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-7-((dimethylamino)methyl)-6-hydroxy-4-methyl-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one?

The compound is synthesized via a multi-step approach involving:

- Condensation reactions : Substituted benzaldehydes (e.g., 2,3,4-trimethoxybenzaldehyde) are condensed with a benzofuran-3(2H)-one precursor under acidic or basic conditions to form the benzylidene moiety. This is analogous to methods used for structurally related benzofuran derivatives .

- Functional group modifications : The dimethylaminomethyl group is introduced via Mannich reaction or nucleophilic substitution, often using dimethylamine and formaldehyde .

- Protection/deprotection strategies : Hydroxy groups are protected (e.g., using benzyl ethers) during synthesis to prevent undesired side reactions, followed by deprotection under mild acidic conditions .

Q. How is the stereochemical configuration (Z/E isomerism) of the benzylidene moiety confirmed?

- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity between the benzylidene proton and adjacent substituents (e.g., the 4-methyl group on the benzofuran core), confirming the Z-configuration .

- X-ray crystallography : Single-crystal analysis provides definitive proof of the stereochemistry, as demonstrated for similar benzofuran derivatives .

Q. What analytical techniques are critical for characterizing this compound?

- Chromatography : HPLC or TLC monitors reaction progress and purity, using reverse-phase C18 columns with UV detection at λ = 254–280 nm .

- Spectroscopy :

- UV/Vis : Confirms conjugation in the benzylidene-benzofuran system (λmax ~300–350 nm) .

- FT-IR : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, hydroxy O-H stretch at ~3200 cm⁻¹) .

- NMR (¹H, ¹³C, 2D) : Assigns proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and carbon connectivity .

Q. How does the substitution pattern (e.g., 2,3,4-trimethoxybenzylidene) influence the compound’s physicochemical properties?

- Solubility : The trimethoxy groups enhance lipophilicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution .

- Stability : The hydroxy group at C6 may necessitate storage under inert conditions to prevent oxidation, while the benzylidene moiety is sensitive to strong acids/bases .

Advanced Research Questions

Q. What strategies optimize the yield of the Z-isomer during synthesis?

- Solvent selection : Polar solvents (e.g., ethanol, THF) favor Z-isomer formation due to stabilization of the transition state via hydrogen bonding .

- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) can drive regioselective condensation, as seen in analogous benzofuran syntheses .

- Temperature control : Lower temperatures (0–5°C) minimize thermal equilibration between Z/E isomers during reaction .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Comparative analysis : Cross-reference experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Isolation of intermediates : Characterize synthetic intermediates (e.g., protected derivatives) to identify peaks obscured by overlapping signals .

- Advanced techniques : Use HSQC, HMBC, and NOESY to resolve ambiguities in proton-carbon correlations and spatial arrangements .

Q. What mechanistic insights explain the bioactivity of this compound in acetylcholinesterase (AChE) inhibition?

- Docking studies : Model interactions between the benzylidene moiety and AChE’s peripheral anionic site (PAS), leveraging structural data from related benzofuran-based inhibitors .

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. hydroxy groups on the benzylidene ring) to assess their impact on IC₅₀ values .

Q. How can researchers address challenges in regioselective functionalization of the benzofuran core?

- Directing groups : Introduce temporary substituents (e.g., bromine) to steer reactions to specific positions, followed by removal or replacement .

- Metal-catalyzed cross-coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to pre-functionalized benzofuran intermediates .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.